![molecular formula C22H22N2O7 B1665142 Aplindore fumarate CAS No. 189681-71-8](/img/structure/B1665142.png)
Aplindore fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplindore Fumarate is a dopamine receptor agonist used in the therapeutic treatment of Parkinson Disease.
Scientific Research Applications
Dopamine Receptor Agonism and Potential Therapeutic Applications
Aplindore (DAB-452) has been identified as a high-affinity selective dopamine D2 receptor partial agonist. In studies involving CHO-K1 cells and a rat behavioral model, aplindore displayed significant affinity for dopamine D2 and D3 receptors, suggesting potential effectiveness in treating dopaminergic-based disorders like schizophrenia and Parkinson's disease (Heinrich et al., 2006).
Applications in Tissue Engineering and Material Science
The research into poly(propylene fumarate) (PPF) has led to developments in 3D porous scaffolds using micro-stereolithography, showcasing potential in bone regeneration and tissue engineering (Lan et al., 2009).
Anticancer Potential
Dimethyl fumarate (DMF), a fumaric acid ester, has shown the ability to induce apoptosis in human hematopoietic tumor cell lines, inhibiting nuclear factor-κB (NF-κB) activation, and thus suggesting potential as an anticancer agent (Tsubaki et al., 2014).
Diagnostic Applications in Cancer Treatment
The use of fumarate in hyperpolarized magnetic resonance imaging allows noninvasive imaging of tumor cell metabolism, potentially aiding in early detection and treatment response in cancer (Witney et al., 2010).
Immunomodulatory Effects and Treatment of Multiple Sclerosis
Fumaric acid esters, including DMF, have demonstrated immunomodulatory effects and are currently licensed for treating psoriasis. They also show promise in treating multiple sclerosis due to their ability to reduce peripheral CD4+- and CD8+-T-lymphocytes and inhibit NF-κB-dependent transcription (Moharregh-Khiabani et al., 2009).
Metabolic Pathway Research
Studies on the kinetics of human red cell fumarase have provided insights into the use of fumarate as a probe for cell rupture, contributing to our understanding of metabolic processes in health and disease (Shishmarev et al., 2018).
Emerging Therapeutic Applications
Fumarates, due to their antioxidative, immunomodulatory, and neuroprotective properties, are being explored for applications beyond psoriasis and multiple sclerosis, potentially in neurological and cardiovascular diseases (Hoogendoorn et al., 2021).
Methane Production Reduction in Ruminant Feed
Fumarate's role as a feed additive in ruminant diets has been examined, showing its potential to reduce methanogenesis in the rumen, thereby contributing to more efficient and environmentally friendly livestock farming practices (Asanuma et al., 1999).
Fumarate Production in Industrial Applications
Research into fumarate production in Candida glabrata via pathway engineering highlights its potential industrial applications in the food, pharmaceutical, and chemical industries (Chen et al., 2019).
properties
CAS RN |
189681-71-8 |
---|---|
Product Name |
Aplindore fumarate |
Molecular Formula |
C22H22N2O7 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |
InChI Key |
GELJVTSEGKGLDF-WLHGVMLRSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate aplindore fumarate DAB-452 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.